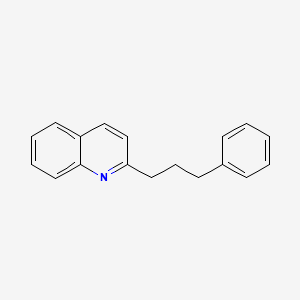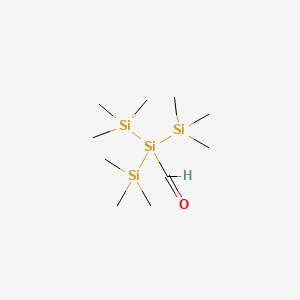![molecular formula C11H20SSi2 B14297828 Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane CAS No. 121001-90-9](/img/structure/B14297828.png)
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane is an organosilicon compound that features a thiophene ring substituted with dimethyl and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane typically involves the reaction of thiophene derivatives with organosilicon reagents. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
化学反応の分析
Types of Reactions
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thiophene ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the silicon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, organolithium reagents, and Grignard reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or silicon atoms.
科学的研究の応用
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane exerts its effects depends on the specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the specific conditions used.
類似化合物との比較
Similar Compounds
Trimethyl(thiophen-2-yl)silane: This compound is similar in structure but lacks the ethenyl group.
Dimethyl(thiophen-2-yl)silane: Similar but without the trimethylsilyl group.
2-(Trimethylsilyl)thiophene: Lacks the dimethyl and ethenyl groups.
Uniqueness
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane is unique due to the presence of both dimethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies.
特性
CAS番号 |
121001-90-9 |
|---|---|
分子式 |
C11H20SSi2 |
分子量 |
240.51 g/mol |
IUPAC名 |
dimethyl-thiophen-2-yl-(2-trimethylsilylethenyl)silane |
InChI |
InChI=1S/C11H20SSi2/c1-13(2,3)9-10-14(4,5)11-7-6-8-12-11/h6-10H,1-5H3 |
InChIキー |
GMVPQXFZWJLIDD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C=C[Si](C)(C)C1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)








![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)


![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
